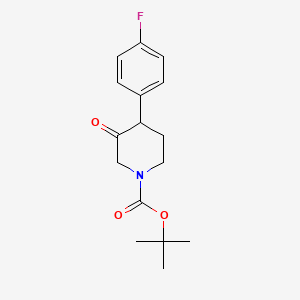
tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate, also known as TBFPOC, is an organic compound that has been studied and used in a variety of scientific research applications. This compound is a derivative of piperidine and is composed of a tert-butyl group, a 4-fluorophenyl group and a 3-oxopiperidine-1-carboxylate group. TBFPOC has been studied for its potential applications in a variety of different areas, including synthesis, drug development, and biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate has been studied extensively for its potential applications in a variety of scientific research areas. One of the most promising applications is in the development of new drugs. The compound has been studied for its ability to inhibit the activity of certain enzymes, which could make it a useful tool in the development of new drugs. Additionally, this compound has been studied for its potential use in the synthesis of other compounds, as well as its potential to act as a chiral catalyst.
Wirkmechanismus
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate has been studied for its potential mechanism of action. It is believed that the compound acts as an inhibitor of certain enzymes, which could make it a useful tool in the development of new drugs. Additionally, this compound has been studied for its ability to act as a chiral catalyst, which could be useful in the synthesis of other compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It is believed that the compound has the potential to inhibit the activity of certain enzymes, which could make it a useful tool in the development of new drugs. Additionally, this compound has been studied for its potential to act as a chiral catalyst, which could be useful in the synthesis of other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The use of tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound is its high yield in the Mitsunobu reaction, which makes it a useful tool in the synthesis of other compounds. Additionally, this compound has the potential to act as a chiral catalyst, which could be useful in the synthesis of other compounds. However, the use of this compound in laboratory experiments can also be limited by its potential toxicity and the need for specialized equipment.
Zukünftige Richtungen
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate has the potential to be used in a variety of different research areas in the future. One potential future direction for this compound research is in the development of new drugs. The compound has been studied for its ability to inhibit the activity of certain enzymes, which could make it a useful tool in the development of new drugs. Additionally, this compound could be used in the synthesis of other compounds and as a chiral catalyst. Finally, this compound could be studied further for its potential biochemical and physiological effects.
Synthesemethoden
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate can be synthesized by a method known as the Mitsunobu reaction. This method involves the use of a phosphine-based catalyst to convert an alcohol into an ester. In the case of this compound, the Mitsunobu reaction involves the reaction of 4-fluorophenylboronic acid with tert-butyl alcohol in the presence of a phosphine-based catalyst such as triphenylphosphine. The reaction proceeds to form this compound in an excellent yield.
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18-9-8-13(14(19)10-18)11-4-6-12(17)7-5-11/h4-7,13H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMQNGYUUCXJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

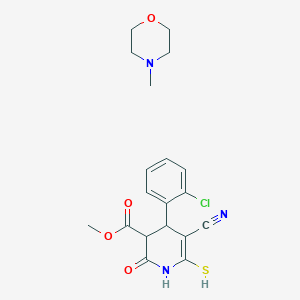
![2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloride](/img/structure/B6144343.png)
![[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B6144362.png)
![2-[4-(carboxymethyl)piperazin-1-yl]acetic acid dihydrochloride](/img/structure/B6144374.png)
![2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride](/img/structure/B6144384.png)
![9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B6144387.png)
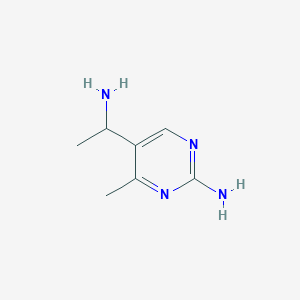
![3-ethyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B6144401.png)
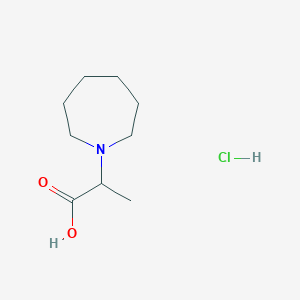
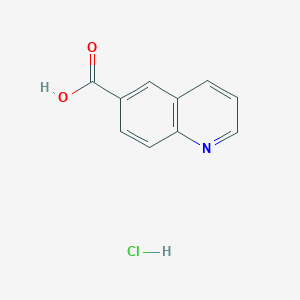

![1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B6144426.png)
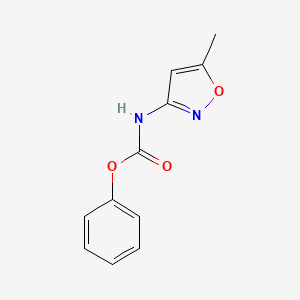
![2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B6144435.png)